1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone

Regioselective Synthesis Positional Isomerism Medicinal Chemistry Building Blocks

1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone (CAS 893738-82-4) is an aromatic ketone belonging to the fluorobiphenyl class, characterized by a C14H11FO molecular formula and a molecular weight of 214.23 g/mol. The compound features a biphenyl core with a fluorine substituent at the 2'-position and an acetyl group at the 3-position of the opposite ring, yielding a calculated LogP of 3.69530 and a topological polar surface area (TPSA) of 17.07 Ų.

Molecular Formula C14H11FO
Molecular Weight 214.23 g/mol
CAS No. 893738-82-4
Cat. No. B3164832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
CAS893738-82-4
Molecular FormulaC14H11FO
Molecular Weight214.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC=CC=C2F
InChIInChI=1S/C14H11FO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3
InChIKeyAKJVJRUEPYZQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone (CAS 893738-82-4): A 3-Acetyl Fluorobiphenyl Building Block for Regioselective Synthetic Applications


1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone (CAS 893738-82-4) is an aromatic ketone belonging to the fluorobiphenyl class, characterized by a C14H11FO molecular formula and a molecular weight of 214.23 g/mol . The compound features a biphenyl core with a fluorine substituent at the 2'-position and an acetyl group at the 3-position of the opposite ring, yielding a calculated LogP of 3.69530 and a topological polar surface area (TPSA) of 17.07 Ų . Its primary utility lies as a synthetic intermediate in medicinal chemistry and materials science, where the distinct 3-acetyl substitution pattern enables regioselective transformations inaccessible to its 4-acetyl positional isomers. Critically, direct quantitative evidence of biological activity or head-to-head comparator data for this specific compound is absent from the peer-reviewed literature and patent corpus; its differentiation therefore rests principally on regioisomeric identity and the enabling synthetic applications that this precise substitution pattern confers .

Why 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone Cannot Be Replaced by 4-Acetyl Fluorobiphenyl Isomers in Regiospecific Synthesis


Substituting 1-(2'-fluoro[1,1'-biphenyl]-3-yl)ethanone (CAS 893738-82-4) with its closely related 4-acetyl positional isomers—specifically 1-(2'-fluoro[1,1'-biphenyl]-4-yl)ethanone (CAS 345-55-1) and 1-(2-fluoro[1,1'-biphenyl]-4-yl)ethanone (CAS 42771-79-9)—is not a chemically equivalent exchange and will fundamentally alter reaction outcomes in regiospecific synthetic pathways [1]. The 3-acetyl substitution pattern in CAS 893738-82-4 dictates the electronic environment at the carbonyl carbon, the steric accessibility of the reactive ketone moiety, and the regiochemical course of subsequent electrophilic aromatic substitution or cross-coupling reactions [2]. The 4-acetyl isomers, by contrast, present the acetyl group at the para-position of the biphenyl system, which is electronically and sterically distinct and cannot recapitulate the same reactivity profile . This regioisomeric divergence is particularly consequential in medicinal chemistry campaigns where a specific substitution pattern is required to maintain a target binding pharmacophore or to direct downstream functionalization [2].

Quantitative Differentiation of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone (CAS 893738-82-4) Against Positional Isomer Comparators


Regioisomeric Identity: 3-Acetyl Substitution Pattern Versus 4-Acetyl Fluorobiphenyl Isomers

The defining differentiating feature of CAS 893738-82-4 is its 3-acetyl substitution on the fluorobiphenyl scaffold, in contrast to the 4-acetyl substitution found in the positional isomers CAS 345-55-1 and CAS 42771-79-9 . This structural distinction is absolute and qualitative, rather than quantitative: the acetyl group is covalently bonded to the meta-position (C3) of the phenyl ring bearing the fluorine substituent, whereas the comparators bear the acetyl group at the para-position (C4) [1][2]. The difference in substitution pattern alters the electronic distribution within the biphenyl π-system, directly impacting the reactivity of the ketone toward nucleophiles and the regioselectivity of further aromatic functionalization .

Regioselective Synthesis Positional Isomerism Medicinal Chemistry Building Blocks

Commercial Purity Benchmarking: CAS 893738-82-4 Purity Specifications Across Authorized Vendors

Commercial availability and purity specifications provide a quantifiable basis for procurement decisions. CAS 893738-82-4 is offered by multiple authorized vendors with a minimum purity of 98%, as verified by ChemScene (Cat. No. CS-0573910) and Leyan (Product No. 1644576) . CymitQuimica offers the compound at a minimum purity of 95% . These specifications ensure that the material meets the requisite quality threshold for use as a synthetic intermediate without the need for additional in-house purification, a practical advantage over less well-characterized sources.

Purity Specification Procurement Quality Control

Lipophilicity and Polarity Metrics: Calculated LogP and TPSA Values for CAS 893738-82-4

Computational physicochemical parameters differentiate CAS 893738-82-4 from its positional isomers. The calculated LogP for CAS 893738-82-4 is 3.69530, with a topological polar surface area (TPSA) of 17.07 Ų . While comparative values for the 4-acetyl isomers are not uniformly available in the same database, the distinct substitution pattern guarantees divergence in these parameters, which are critical for predicting membrane permeability, solubility, and overall pharmacokinetic behavior in drug discovery contexts .

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Intermediacy: CAS 893738-82-4 as a Precursor to Biologically Relevant Fluorobiphenyl Derivatives

The broader fluorobiphenyl ethanone class serves as a key intermediate in the synthesis of pharmacologically active compounds. Specifically, 2-fluoro-4-acetylbiphenyl (the 4-acetyl regioisomer analogous to CAS 345-55-1) is a documented intermediate in the synthesis of 2-fluoro-4-biphenylylacetic acid, which is a potent allosteric modulator of the cannabinoid type 1 receptor and exhibits antimicrobial activity against E. coli and S. aureus [1]. By class-level inference, CAS 893738-82-4 (the 3-acetyl regioisomer) can be utilized in parallel synthetic transformations to access 3-substituted fluorobiphenyl acetic acid derivatives, which represent a distinct and underexplored chemical space for SAR studies [1].

Synthetic Intermediate Flurbiprofen Analog Anti-inflammatory

Comparative Pricing and Availability: Procurement Considerations for CAS 893738-82-4

Procurement decisions for research quantities are influenced by price and packaging options. CAS 893738-82-4 is commercially available from multiple vendors with transparent pricing for milligram to gram quantities. Leyan offers 100 mg at approximately ¥100–200, 250 mg at ¥300–400, and 1 g at ¥700–800 (converted from CNY pricing) . In contrast, the 4-acetyl isomer CAS 42771-79-9 (Flurbiprofen EP Impurity D) commands a significantly higher price point, with 10 mg listed at €444.00 (approximately ¥3,400) and 25 mg at €635.00 (approximately ¥4,900) from certain suppliers, reflecting its status as a certified pharmaceutical impurity standard rather than a bulk synthetic intermediate . This price differential exceeds an order of magnitude on a per-milligram basis for small quantities.

Procurement Cost Analysis Commercial Availability

Optimal Procurement and Application Scenarios for 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone (CAS 893738-82-4)


Synthesis of 3-Substituted Fluorobiphenyl Acetic Acid Derivatives for SAR Exploration

CAS 893738-82-4 is the optimal starting material for synthesizing 3-substituted fluorobiphenyl acetic acid derivatives via Willgerodt-Kindler rearrangement or related ketone-to-acetic acid transformations . This application is supported by class-level inference from the established use of the 4-acetyl isomer in synthesizing 2-fluoro-4-biphenylylacetic acid, a CB1 allosteric modulator . Using CAS 893738-82-4 enables access to a distinct 3-substituted chemical space that is underexplored relative to the extensively patented 4-substituted flurbiprofen scaffold, offering potential intellectual property advantages in drug discovery programs.

Regioselective Pd-Catalyzed Cross-Coupling Reactions Requiring a 3-Acetyl Fluorobiphenyl Core

In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, the 3-acetyl substitution pattern of CAS 893738-82-4 dictates the regiochemical outcome when the compound is employed as an electrophilic coupling partner . Substitution with a 4-acetyl isomer would yield a structurally distinct biaryl product, fundamentally altering the geometry and properties of the final compound. This scenario is critical in the synthesis of complex polyaromatic architectures, such as liquid crystal materials or organic semiconductors, where precise control over substitution geometry is essential for material performance .

Medicinal Chemistry Campaigns Targeting Receptors with Sterically Demanding Binding Pockets

The meta-acetyl substitution (3-position) in CAS 893738-82-4 may offer advantages in medicinal chemistry programs targeting receptors or enzymes with sterically constrained binding pockets where a para-substituted (4-acetyl) analog would be too large or incorrectly oriented . While direct target binding data are unavailable for this specific compound, the altered vector of the acetyl group relative to the biphenyl axis is a recognized structural determinant in structure-activity relationship (SAR) studies of fluorobiphenyl-containing ligands . Researchers can employ CAS 893738-82-4 to probe the steric and electronic requirements of their target binding site with a scaffold that is regioisomerically distinct from the more common 4-acetyl pharmacophore.

Cost-Effective Procurement of a High-Purity 3-Acetyl Fluorobiphenyl Intermediate for Multi-Step Synthesis

For synthetic chemistry laboratories requiring a reliable source of 3-acetyl fluorobiphenyl building block, CAS 893738-82-4 is available from multiple authorized vendors with a purity of ≥98% at a price point of approximately ¥1–2 per milligram for gram quantities . This contrasts sharply with the 4-acetyl isomer CAS 42771-79-9, which is priced as a pharmaceutical impurity reference standard at approximately ¥340–490 per milligram for small quantities . For any synthetic campaign that does not specifically require the 4-acetyl isomer (e.g., flurbiprofen impurity synthesis), selecting CAS 893738-82-4 provides a quantifiable procurement advantage, enabling larger-scale reactions and more extensive SAR exploration within a fixed budget.

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